molecular formula C54H54Na2O8P2 B12409076 SARS-CoV-2-IN-27 (disodium)

SARS-CoV-2-IN-27 (disodium)

Cat. No.: B12409076
M. Wt: 938.9 g/mol
InChI Key: UBLOZGRQBMCYNE-UHFFFAOYSA-L
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Description

SARS-CoV-2-IN-27 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-27 (disodium) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of SARS-CoV-2-IN-27 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-27 (disodium) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

SARS-CoV-2-IN-27 (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication in cell culture studies.

    Medicine: Explored as a therapeutic agent for treating COVID-19 by targeting specific viral proteins.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-27 (disodium) involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. Key pathways involved include:

    Protein Inhibition: Binding to viral proteases or polymerases, blocking their activity.

    Pathway Disruption: Interfering with viral RNA synthesis and assembly processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other SARS-CoV-2 inhibitors such as:

    Remdesivir: An antiviral drug that targets viral RNA polymerase.

    Favipiravir: Inhibits viral RNA-dependent RNA polymerase.

    Hydroxychloroquine: Interferes with viral entry and replication.

Uniqueness

SARS-CoV-2-IN-27 (disodium) is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and selectivity compared to other inhibitors. Its disodium form also enhances its solubility and stability, making it a promising candidate for further development.

Properties

Molecular Formula

C54H54Na2O8P2

Molecular Weight

938.9 g/mol

IUPAC Name

disodium;[22-[hexoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl phosphate

InChI

InChI=1S/C54H56O8P2.2Na/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34;;/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58);;/q;2*+1/p-2

InChI Key

UBLOZGRQBMCYNE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+]

Origin of Product

United States

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